4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide is a complex organic compound with a unique structure that combines a quinoline derivative with a sulfonohydrazide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of anthranilic acid derivatives followed by cyclization to form the quinoline core. The sulfonohydrazide group is then introduced through a reaction with a suitable sulfonyl chloride derivative under mild conditions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonohydrazide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide
- N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)heptanamide
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives
Uniqueness
N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide is unique due to its combination of a quinoline core with a sulfonohydrazide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N3O5S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-hydroxy-N'-(4-methylphenyl)sulfonyl-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H15N3O5S/c1-10-6-8-11(9-7-10)26(24,25)20-19-17(23)14-15(21)12-4-2-3-5-13(12)18-16(14)22/h2-9,20H,1H3,(H,19,23)(H2,18,21,22) |
InChI Key |
LKJQOIXFQMUAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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